![molecular formula C21H16FN3O2S2 B2868512 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 1252908-76-1](/img/structure/B2868512.png)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide” is a type of thieno[3,2-d]pyrimidin-4(3H)-one . These compounds are known for their good functional group tolerance and easy operation .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones, such as the compound , can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is efficient and does not require transition metals or external oxidants .Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidin-4(3H)-ones typically involve the use of o-amino benzamides and thiols . The thiol substrate can promote the dehydroaromatization step .Scientific Research Applications
Crystal Structure Analysis
Research on compounds with structural similarities, such as thieno[2,3-d]pyrimidines, has focused on their crystal structures to understand their molecular conformations and potential interactions. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have elucidated their folded conformations and intramolecular hydrogen bonding, which stabilize their structures and could imply specific biological interactions or functionalities (S. Subasri et al., 2016); (S. Subasri et al., 2017).
Quantum Chemical Insights
Another study provided quantum chemical insights into a similar compound's molecular structure, vibrational assignments, and intermolecular interactions. This research highlighted the compound's potential as an antiviral agent, particularly against COVID-19, through molecular docking studies, suggesting how structural analysis can lead to the discovery of new therapeutic agents (S. Mary et al., 2020).
Antitumor and Antimicrobial Activity
Research on thieno[2,3-d]pyrimidine derivatives has explored their potential as antitumor and antimicrobial agents. For instance, novel thienopyrimidine linked rhodanine derivatives have shown significant antibacterial potency, highlighting the therapeutic potential of such compounds in treating infections (Nagaraju Kerru et al., 2019). Another study synthesized thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against various cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Novel Sulfonamide Derivatives
Investigations into novel sulfonamide derivatives related to thieno[2,3-d]pyrimidines have been conducted to explore their cytotoxic activities, contributing to the development of new cancer treatments (M. Ghorab et al., 2015).
Future Directions
properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S2/c22-15-8-4-5-9-16(15)23-18(26)13-29-21-24-17-10-11-28-19(17)20(27)25(21)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJGPEOMFBPYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.